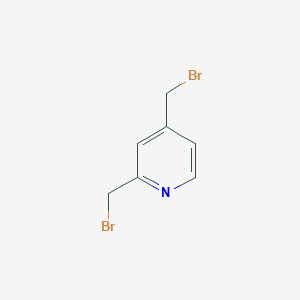

2,4-Bis(bromomethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Bis(bromomethyl)pyridine” is a chemical compound with the empirical formula C7H7Br2N . It is a type of halogenated heterocycle . The molecules of this compound are arranged into stacks along the c-axis .

Synthesis Analysis

The synthesis of “2,4-Bis(bromomethyl)pyridine” involves various chemical reactions . It has been used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2) N(pyridyl)-donor macrocycles .Molecular Structure Analysis

The molecular structure of “2,4-Bis(bromomethyl)pyridine” contains a total of 17 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis

“2,4-Bis(bromomethyl)pyridine” participates in various chemical reactions. It has been used in the synthesis of dicationic imidazolium-linked cyclophane . It also reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis

“2,4-Bis(bromomethyl)pyridine” is a white powder . It has a molecular weight of 264.95 g/mol . The compound is heat and moisture sensitive . It has a partition coefficient (log Pow) of 1.931 .Applications De Recherche Scientifique

Agrochemical and Pharmaceutical Industries

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s known that TFMP derivatives are synthesized using “2,4-Bis(bromomethyl)pyridine” and its derivatives .

Results or Outcomes

TFMP derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Bis-pyrimidine Derivatives

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the synthesis of bis-pyrimidine derivatives, which have numerous synthetic and biological applications .

Methods of Application

Bis-pyrimidine derivatives are synthesized by the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions .

Results or Outcomes

The synthesized compounds were evaluated for their antimicrobial and DNA photocleavage activity. Compounds of both series showed excellent potencies, especially those containing sulfur .

Synthesis of 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Based Chemosensor

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s known that NBD based chemosensors are synthesized using “2,4-Bis(bromomethyl)pyridine” and its derivatives .

Results or Outcomes

The synthesized NBD based chemosensors are used in the detection of various ions and molecules. The results or outcomes obtained were not detailed in the source .

Preparation of 2-[1-(Pyridin-2-Ylmethyl)-1H-1,2,3-Triazol-4-Yl]Pyridine

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s known that 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine is synthesized using “2,4-Bis(bromomethyl)pyridine” and its derivatives .

Results or Outcomes

The synthesized 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine has potential applications in various fields. The results or outcomes obtained were not detailed in the source .

Synthesis of Dicationic Imidazolium-Linked Cyclophane

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the synthesis of dicationic imidazolium-linked cyclophane .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s known that dicationic imidazolium-linked cyclophanes are synthesized using “2,4-Bis(bromomethyl)pyridine” and its derivatives .

Results or Outcomes

The synthesized dicationic imidazolium-linked cyclophanes have potential applications in various fields. The results or outcomes obtained were not detailed in the source .

Preparation of New Pyridine-Pyrazole Derivative

Summary of the Application

“2,4-Bis(bromomethyl)pyridine” is used in the preparation of a new pyridine-pyrazole derivative, specifically 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s known that 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine is synthesized using “2,4-Bis(bromomethyl)pyridine” and its derivatives .

Results or Outcomes

The synthesized 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine has potential applications in various fields. The results or outcomes obtained were not detailed in the source .

Safety And Hazards

“2,4-Bis(bromomethyl)pyridine” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

2,4-bis(bromomethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHVZCUSNRPOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(bromomethyl)pyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)

![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)